molecular formula C15H16ClN3O2 B3038333 5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 860609-87-6

5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No.: B3038333
CAS No.: 860609-87-6
M. Wt: 305.76 g/mol
InChI Key: LKCOFMJKMGYEQR-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone (CAS: 860609-87-6) is a pyridazinone derivative with the molecular formula C₁₅H₁₆ClN₃O₂ and a molar mass of 305.77 g/mol . Its structure features:

  • A chlorine atom at position 4,
  • A benzyl(methyl)amino group at position 5,
  • A 2-oxopropyl substituent at position 2.

This compound is part of a broader class of pyridazinones, which are heterocyclic compounds known for diverse biological activities, including pesticidal and pharmacological applications.

Properties

IUPAC Name

5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-11(20)9-19-15(21)14(16)13(8-17-19)18(2)10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOFMJKMGYEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)N(C)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147720
Record name 4-Chloro-5-[methyl(phenylmethyl)amino]-2-(2-oxopropyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860609-87-6
Record name 4-Chloro-5-[methyl(phenylmethyl)amino]-2-(2-oxopropyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860609-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-[methyl(phenylmethyl)amino]-2-(2-oxopropyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Methylamino Groups: This step often involves nucleophilic substitution reactions where benzyl and methylamine are introduced.

    Chlorination: The chloro substituent can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Oxopropyl Group: This can be achieved through alkylation reactions using appropriate alkylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyridazinones:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Reference
Target Compound 860609-87-6 C₁₅H₁₆ClN₃O₂ 305.77 4-Cl, 5-(benzyl(methyl)amino), 2-(2-oxopropyl) Not specified
Pyridaben 96489-71-3 C₁₉H₂₅ClN₂OS 377.93 4-Cl, 2-(tert-butyl), 5-(tert-butylbenzylthio) Acaricide/Insecticide
4-Chloro-2-(2-oxopropyl)-5-piperidino derivative 860609-86-5 C₁₂H₁₆ClN₃O₂ 269.73 4-Cl, 5-piperidino, 2-(2-oxopropyl) Not specified
4-Chloro-2-(2-chloro-2-methylpropyl)-5-[(6-iodo-3-pyridinyl)methoxy]-... 120955-77-3 C₁₄H₁₃Cl₂IN₂O₂ 463.08 4-Cl, 2-(2-chloro-2-methylpropyl), 5-(pyridinylmethoxy) Insecticide
Key Observations:

Substituent Diversity: The benzyl(methyl)amino group in the target compound contrasts with the thioether in pyridaben and the piperidino group in the 860609-86-5 analog. The 2-oxopropyl group is conserved in the target compound and the 860609-86-5 analog, suggesting a common synthetic pathway or role in stabilizing the pyridazinone core .

Biological Activity :

  • Pyridaben’s thioether and tert-butyl groups contribute to its acaricidal activity by enhancing lipid solubility and target binding .
  • The insecticidal activity of the 120955-77-3 compound is attributed to its iodopyridinylmethoxy group, which may interfere with neuronal receptors in pests .

Physicochemical and Reactivity Comparisons

  • Stability: Studies on pyridazinones with benzyl substituents (e.g., ) indicate that such groups can accelerate isomerization reactions via the tert-amino effect, which may limit the target compound’s shelf-life compared to analogs with smaller substituents .

Biological Activity

5-[Benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone, identified by its CAS number 860609-87-6, is a synthetic organic compound with a complex structure that includes a pyridazinone ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN3O2C_{15}H_{16}ClN_{3}O_{2} with a molecular weight of 305.76 g/mol. The structural features include:

  • Pyridazinone ring : A bicyclic structure that contributes to the compound's reactivity.
  • Benzyl and methylamino groups : These groups enhance the compound's interaction with biological targets.
  • Chloro substituent : This halogen can influence the compound's biological activity by affecting its electronic properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Benzyl and Methylamino Groups : Achieved through nucleophilic substitution reactions.
  • Chlorination : Using chlorinating agents like thionyl chloride.
  • Addition of Oxopropyl Group : Accomplished via alkylation reactions.

Antimicrobial Properties

Research has indicated that pyridazine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific biological activity of this compound has yet to be exhaustively documented, but its structural analogs suggest potential effectiveness in this area.

Cytotoxicity and Anticancer Activity

Pyridazine derivatives are often explored for their anticancer properties. The mechanism of action typically involves interaction with cellular enzymes or receptors, potentially leading to apoptosis in cancer cells . The cytotoxicity of this compound against various cancer cell lines remains an area for future research.

The precise mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve modulation of specific molecular targets such as enzymes or receptors associated with disease pathways. This modulation can lead to altered cellular responses, including inhibition of growth or induction of cell death .

Comparison with Similar Compounds

To better understand the potential applications and effectiveness of this compound, it can be compared with other pyridazine derivatives:

Compound NameStructural FeaturesBiological Activity
4-Chloro-2-(2-oxopropyl)-3(2H)-pyridazinoneLacks benzyl and methylamino groupsLimited activity
5-[Benzyl(methyl)amino]-3(2H)-pyridazinoneSimilar structure without oxopropyl groupModerate activity
5-Amino-4-chloro-3(2H)-pyridazinoneBasic pyridazine structureAntimicrobial activity documented

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluating various pyridazine derivatives found that compounds similar to this compound exhibited notable antibacterial activity against S. aureus and E. coli, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity Assessment : In vitro assays conducted on related compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating that modifications in structure could enhance or diminish biological efficacy .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amine substitutionBenzyl(methyl)amine, K₂CO₃, DMF, 80°C65–72>95%
AlkylationChloroacetone, NaH, THF, 0°C→RT5890%

Q. Table 2. Toxicity Data for Analogous Compounds

CompoundToxicity (LD₅₀, oral mouse)Key SubstituentsReference
4-Chloro-2-(4-chloro-2-fluorophenyl)-5-...>300 mg/kgCl, F, CH₃O
Norflurazon4500 mg/kg (rat)CF₃, CH₃NH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone
Reactant of Route 2
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5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone

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